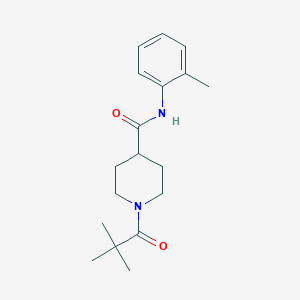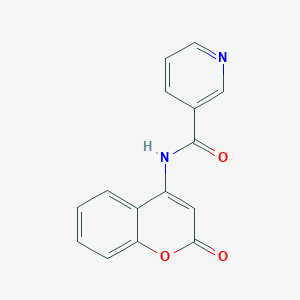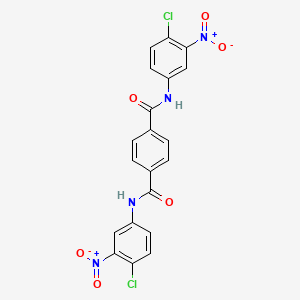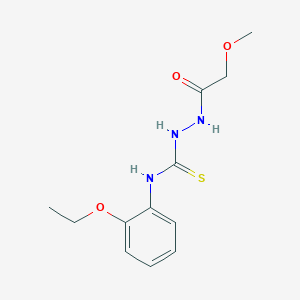![molecular formula C14H10N4S2 B4541163 {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4541163.png)
{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simpler molecules like halogenonitriles and alcohol or aprotic solvents. For instance, the synthesis of acetonitrilothio-1,2,4-triazoles is achieved through alkylation of 5-R-1,2,4-triazole-3-thiols in various solvents, yielding compounds that show potential pharmacological activities like antitumor, antiinflammatory, and antioxidant effects (Sameluk & Kaplaushenko, 2015).
Molecular Structure Analysis
The structure and individuality of such molecules are typically confirmed through methods like 1H NMR-spectroscopy and HPLC/DAD-MS. These techniques provide detailed insights into the molecular architecture, including the arrangement of the different functional groups and the overall molecular geometry (Sameluk & Kaplaushenko, 2015).
Chemical Reactions and Properties
Compounds with similar structures demonstrate a variety of chemical reactions, such as coupling reactions, ring expansion, and reactions with electrophilic reagents. These reactions are often dependent on the specific functional groups present in the molecule and their respective chemical properties (Al‐Azmi & Mahmoud, 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by the molecular structure. Techniques like TG–DTA and DSC are used for understanding these properties. The electrical conductivities of related compounds can also be measured, indicating their potential utility in electronic applications (Kaya & Aydın, 2012).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and functional group behavior are key aspects of these compounds. The presence of the triazole ring, for instance, imparts certain chemical characteristics that can be exploited in various chemical reactions and potential applications (Elnagdi et al., 2002).
Orientations Futures
The future research directions for “{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile” could involve exploring its potential biological activities, as similar compounds have shown a range of activities including antimicrobial, antifungal, and anti-inflammatory effects . Additionally, the synthesis of new derivatives and analogs could be an interesting area of study .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole and triazole derivatives, have been reported to exhibit a wide range of biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially allow the compound to interact with its targets through electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to exhibit a variety of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the concentrations of similar pollutants can change with tidal conditions and are positively correlated with suspended particulate matter (spm), dissolved organic carbon (doc), and chlorophyll a but negatively correlated with salinity . This suggests that similar environmental factors could potentially influence the action of {[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile.
Propriétés
IUPAC Name |
2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c15-8-10-20-14-17-16-13(12-7-4-9-19-12)18(14)11-5-2-1-3-6-11/h1-7,9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNQPCLGPPAQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC#N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[6-bromo-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4541090.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]pentanamide](/img/structure/B4541098.png)
![3-(1,3-benzodioxol-5-yl)-N-(4-sec-butylphenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541110.png)

![methyl 3-(3-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4541128.png)

![2-[(3-allyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4541139.png)

![ethyl 2-({[(2-anilino-2-oxoethyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4541153.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4541159.png)

![isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(pentafluorobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4541171.png)
![4-[(4-{6-[(3-carboxypropanoyl)amino]-1,3-benzoxazol-2-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B4541179.png)
![2-(4-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B4541187.png)